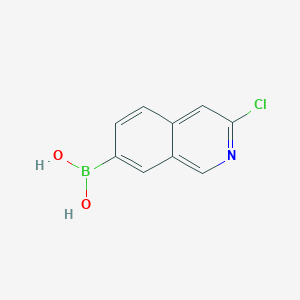

(3-Chloroisoquinolin-7-yl)boronic acid

Description

Properties

IUPAC Name |

(3-chloroisoquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-4-6-1-2-8(10(13)14)3-7(6)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDFGQMNAXLLIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CN=C(C=C2C=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201263568 | |

| Record name | Boronic acid, B-(3-chloro-7-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096331-38-1 | |

| Record name | Boronic acid, B-(3-chloro-7-isoquinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(3-chloro-7-isoquinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201263568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (3-Chloroisoquinolin-7-yl)boronic acid

Executive Summary

(3-Chloroisoquinolin-7-yl)boronic acid is a high-value heterocyclic building block used primarily in the design of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. Its structural significance lies in its orthogonal reactivity : it possesses a nucleophilic handle (boronic acid at C7) and an electrophilic handle (chlorine at C3) that react under distinct conditions.

This guide provides a comprehensive technical analysis of this compound, focusing on its synthesis from halogenated precursors, its stability profile, and its strategic application in convergent synthesis. It is designed for medicinal chemists requiring precise control over scaffold functionalization.

Chemical Identity & Structural Analysis[1][2][3]

The compound features an isoquinoline core substituted at the 3-position with a chlorine atom and at the 7-position with a boronic acid moiety.

| Property | Detail |

| Chemical Name | This compound |

| Molecular Formula | C₉H₇BClNO₂ |

| Molecular Weight | 207.42 g/mol |

| Core Scaffold | Isoquinoline |

| Key Precursor | 7-Bromo-3-chloroisoquinoline (CAS: 1029720-65-7) |

| Physical State | Off-white to beige solid (hygroscopic) |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.[1] |

Structural Significance

The 3-chloro group is electronically deactivated relative to the 1-position, making it stable during standard Suzuki-Miyaura couplings at the 7-position. This allows for a "C7-First, C3-Second" functionalization strategy, critical for building libraries of 3,7-disubstituted isoquinolines.

Synthesis Pipeline

Direct synthesis of the boronic acid is most reliably achieved via the corresponding bromide precursor: 7-bromo-3-chloroisoquinoline . Two primary routes are established based on scale and equipment availability.

Route A: Miyaura Borylation (Palladium-Catalyzed)

Recommended for scale-up (>5g) and functional group tolerance. This method utilizes a palladium catalyst to couple bis(pinacolato)diboron (B2pin2) with the aryl bromide, followed by hydrolysis if the free acid is required.

Route B: Lithium-Halogen Exchange (Cryogenic)

Recommended for small scale (<1g) and speed. This method relies on the selective exchange of the more reactive C7-bromide over the C3-chloride using n-Butyllithium at -78°C.

Visualization: Synthetic Pathways

Figure 1: Divergent synthetic pathways to access the target boronic acid from the commercially available bromide.

Chemoselectivity & Reactivity Profile

The utility of this compound rests on the differential reactivity of its substituents.

-

C7-Boronic Acid (Nucleophilic): Highly reactive in Pd(0)-catalyzed cross-couplings. It readily undergoes transmetallation.[2]

-

C3-Chlorine (Electrophilic): Latent. Unlike 1-chloroisoquinolines, the 3-chloro position is not susceptible to facile SNAr reactions unless strong electron-withdrawing groups are present. It requires specialized phosphine ligands (e.g., XPhos, Buchwald precatalysts) to undergo oxidative addition.

Strategic Workflow: The "C7-First" Approach

Researchers should prioritize coupling at the C7 position before attempting to manipulate the C3 chlorine. Attempting to functionalize C3 first (e.g., via Heck reaction) may lead to competitive desilylation or protodeboronation at C7.

Figure 2: Sequential functionalization strategy leveraging the latent reactivity of the C3-chloro group.

Experimental Protocol: C7-Selective Suzuki Coupling

Objective: Couple this compound with 4-bromoanisole while preserving the C3-chloro handle.

Materials

-

This compound (1.0 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

DME (Dimethoxyethane) / Ethanol (4:1 ratio)

Methodology

-

Degassing: Charge a reaction vial with the boronic acid, aryl bromide, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Why: Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

-

-

Solvent Addition: Add degassed DME/EtOH and aqueous base via syringe.

-

Reaction: Heat the mixture to 85°C for 4–6 hours.

-

Note: Monitor by LCMS.[3] The 3-chloro group is stable at this temperature. Avoid temperatures >100°C to prevent oxidative addition into the C3-Cl bond.

-

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, and dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Self-Validating Check:

-

Success: LCMS shows a single peak with mass [M+H] corresponding to the biaryl product containing the chlorine isotope pattern (3:1 ratio of M : M+2).

-

Failure (Protodeboronation): Presence of 3-chloroisoquinoline (loss of boron without coupling). Remedy: Increase catalyst loading or switch to anhydrous conditions (CsF in Dioxane).

Handling & Stability

-

Protodeboronation: Like many heterocyclic boronic acids, this compound is prone to protodeboronation (loss of B(OH)₂ replaced by H) upon prolonged heating in acidic media. Store at 4°C under inert atmosphere.

-

Anhydride Formation: Boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).[2] This is normal and does not affect stoichiometry in aqueous coupling reactions.

-

Safety: Irritating to eyes, respiratory system, and skin. Handle in a fume hood.

References

-

Precursor Availability: 7-Bromo-3-chloroisoquinoline (CAS 1029720-65-7).[4] Commercially available from major building block suppliers (e.g., BLD Pharm, Fluorochem).

-

Source:

-

- Miyaura Borylation Methodology: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510.

-

Isoquinoline Functionalization: Álvarez, R., et al. (2022).[5] Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalo-isoquinolines. European Journal of Organic Chemistry.

- Context: Establishes the reactivity order C1-Cl > C7-Br/I > C3-Cl.

-

Suzuki-Miyaura Coupling Guide: Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Source:

-

Sources

- 1. [(1R)-1-[3-(7-bromo-1-oxoisoquinolin-2-yl)propanoylamino]-3-methylbutyl]boronic acid | C17H22BBrN2O4 | CID 90645052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. 2096333-80-9|(3-Chloroisoquinolin-8-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. 1029720-65-7|7-Bromo-3-chloroisoquinoline|BLD Pharm [bldpharm.com]

- 5. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Ascendant Role of 3-Chloroisoquinolines in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Value of the 3-Chloroisoquinoline Scaffold

In the landscape of contemporary drug discovery, the isoquinoline nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic molecules with profound pharmacological activities.[1] Within this family, the 3-chloroisoquinoline moiety has emerged as a particularly versatile and strategically important building block. The presence of a chlorine atom at the C3 position not only modulates the electronic properties of the isoquinoline ring system but also serves as a reactive handle for a diverse array of chemical transformations. This dual functionality allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR), making 3-chloroisoquinoline derivatives highly attractive for the development of novel therapeutic agents.

This technical guide provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of 3-chloroisoquinoline derivatives. We will delve into the causality behind synthetic choices, detail key experimental protocols, and synthesize the current understanding of their biological activities, with a particular focus on their potential as anticancer agents and kinase inhibitors.

I. Synthesis of the 3-Chloroisoquinoline Core: A Chemist's Guide to a Privileged Scaffold

The efficient construction of the 3-chloroisoquinoline core is paramount for its subsequent elaboration into diverse chemical libraries. While several synthetic routes to isoquinolines exist, the Vilsmeier-Haack reaction stands out as a robust and widely adopted method for the preparation of 2-chloro-3-formylquinolines, which can be considered analogous precursors for isoquinoline synthesis.[2][3][4] This reaction offers a direct and efficient pathway from readily available N-arylacetamides.

The Vilsmeier-Haack Reaction: A Powerful Tool for Isoquinoline Annulation

The Vilsmeier-Haack reaction utilizes a chloroiminium salt, the Vilsmeier reagent, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[2][3] The reaction with an N-arylacetamide proceeds through a double formylation followed by intramolecular cyclization and elimination to yield the target chloro-substituted heterocyclic system.[2] The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the reaction and improves yields.[3]

Experimental Protocol: Synthesis of a 2-Chloro-3-formylquinoline via Vilsmeier-Haack Cyclization of an N-Arylacetamide

This protocol is adapted from established literature procedures for the synthesis of analogous chloroquinolines.[3][4]

Materials:

-

Substituted N-arylacetamide

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium carbonate solution (for neutralization)

-

Ethyl acetate or other suitable solvent for purification

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, add DMF.

-

Cool the flask to 0-5°C in an ice bath.

-

Add POCl₃ dropwise to the cooled DMF with constant stirring. The molar ratio of POCl₃ to the acetanilide substrate is typically high, with an optimized ratio of around 12:1 often cited for maximal yield.[2]

-

Stir the resulting mixture (the Vilsmeier reagent) for 30 minutes at low temperature.

-

Add the corresponding N-arylacetamide substrate in portions to the freshly prepared Vilsmeier reagent.

-

After the addition is complete, the reaction mixture is typically heated (e.g., to 80-90°C) for several hours to drive the cyclization.[3][4] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and carefully poured into crushed ice.

-

The acidic mixture is then neutralized with a sodium carbonate solution.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

The crude solid is purified by column chromatography or recrystallization from a suitable solvent like ethyl acetate.

Alternative Synthetic Strategies

While the Vilsmeier-Haack reaction is prominent, other methods for isoquinoline synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, can be adapted for the synthesis of 3-chloroisoquinoline precursors.[5] Additionally, modern cross-coupling reactions, like the Suzuki coupling, offer powerful alternatives for constructing substituted isoquinolines. For instance, a robust synthesis of a 1-aryl-isoquinoline-3-carboxylic acid derivative has been developed using a Suzuki cross-coupling between an arylboronic acid and a methyl-1-bromoisoquinoline-3-carboxylate.[6] This highlights the potential for late-stage functionalization to access diverse 3-chloroisoquinoline analogs.

II. The Reactivity of the 3-Chloro Group: A Gateway to Molecular Diversity

The chlorine atom at the C3 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is the cornerstone of the scaffold's utility in medicinal chemistry, allowing for the introduction of a wide range of functional groups and the construction of large, diverse compound libraries.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction at the C3 position allows for the displacement of the chloride by a variety of nucleophiles.[7] Common nucleophiles include:

-

Amines: Reaction with primary and secondary amines introduces diverse amino substituents, which can be crucial for interacting with biological targets.

-

Alcohols and Phenols: Alkoxy and aryloxy derivatives can be prepared by reacting with the corresponding alkoxides or phenoxides.

-

Thiols: Thioether linkages are readily formed through reaction with thiols.

-

Azoles: Heterocyclic amines, such as 1,2,4-triazole, can also act as effective nucleophiles.[7]

The reactivity of the 3-chloroisoquinoline can be influenced by substituents on the isoquinoline ring and the nature of the nucleophile.[7]

Logical Workflow for Derivatization of the 3-Chloroisoquinoline Core

Caption: Derivatization of the 3-chloroisoquinoline core via SNAr.

III. Biological Activities and Therapeutic Potential

3-Chloroisoquinoline derivatives have demonstrated a wide spectrum of biological activities, with anticancer and kinase inhibitory effects being particularly prominent.

Anticancer Activity

The isoquinoline scaffold is present in several natural product-derived antitumor agents.[8] Synthetic derivatives, including those with a chloro-substituent, have shown significant cytotoxic activity against various cancer cell lines. For example, novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity against lung, HeLa, colorectal, and breast cancer cell lines, with some compounds showing activity comparable or better than the reference drug.[9][10] Another study on chloroalkyl 1H-benz[de]isoquinoline-1,3-diones demonstrated that certain derivatives possessed significant antineoplastic activity, inducing apoptosis in leukemia cell lines.[11]

Table 1: Examples of Anticancer Activity of Chloro-Substituted Quinoline/Isoquinoline Derivatives

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference |

| Chloroquinoline-benzenesulfonamide hybrids | Lung (A549), HeLa, Colorectal (lovo), Breast (MDA-MB231) | 26.54 - 44.34 µg/ml | [10] |

| Chloroalkyl 1H-benz[de]isoquinoline-1,3-diones | Leukemia (MOLT-4, HL-60) | Significant cytotoxicity at 10 µM | [11] |

| 3-Arylisoquinolines | Human tumor cell lines | Broad antitumor spectrum | [12] |

| Tetrahydroisoquinoline-stilbene derivatives | Lung (A549), Breast (MCF-7), Colorectal (HT-29) | IC₅₀ as low as 25 nM | [1] |

Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[13] The isoquinoline scaffold has proven to be a fertile ground for the development of kinase inhibitors.

-

Protein Kinase CK2: Novel tricyclic quinoline analogs have been investigated as inhibitors of protein kinase CK2, a potential drug target for cancer and inflammatory disorders.[14]

-

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is vital in regulating cell growth and proliferation, and its inhibition is a key anticancer strategy.[15] Chloroquinoline derivatives have been explored as PI3K inhibitors.[10]

-

Rho Kinase (ROCK) Inhibition: Tetrahydroisoquinoline derivatives have been identified as highly potent and selective ROCK inhibitors, with potential applications in glaucoma, hypertension, and cancer.[16] One lead compound exhibited subnanomolar potency in a ROCK-II enzyme assay.[16]

IV. Structure-Activity Relationship (SAR) Studies

Systematic SAR studies are essential for optimizing the potency and selectivity of lead compounds.[17] While specific SAR data for 3-chloroisoquinoline derivatives are emerging, valuable insights can be drawn from related chloro-substituted heterocyclic systems.

-

Impact of the Chloro-Substituent: The position and electronic nature of substituents on the isoquinoline ring significantly impact biological activity. In a study of H-9 derivatives as protein kinase inhibitors, an 8-chloro-substitution had a pronounced effect on selectivity between different kinases.[18]

-

Derivatization at the 3-Position: As discussed, the 3-chloro group is a key point for diversification. The nature of the nucleophile introduced at this position will dictate the steric and electronic properties of the final molecule, profoundly influencing its interaction with the biological target. For instance, in a series of tetrahydroisoquinolines, derivatives bearing a chloro group at the 4-position of a phenyl ring exhibited significant KRas inhibition against colon cancer cell lines.[8]

-

Scaffold Rigidity and Flexibility: The design of 3-arylisoquinoline derivatives as topoisomerase inhibitors has focused on the rigidity and flexibility of the molecular side chain and the overall molecular size.[19]

Logical Diagram of SAR Exploration

Caption: Structure-Activity Relationship (SAR) exploration workflow.

V. Mechanism of Action

The mechanism of action for 3-chloroisoquinoline derivatives is often tied to their ability to inhibit specific enzymes or disrupt cellular pathways.

-

Enzyme Inhibition: As discussed, these compounds can act as inhibitors of various kinases (e.g., CK2, PI3K, ROCK) by competing with ATP in the enzyme's binding site.[10][14][16] Some 3-arylisoquinoline derivatives have also been identified as dual inhibitors of topoisomerase I and II, enzymes critical for DNA replication and repair.[19]

-

Induction of Apoptosis: A key mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. Chloro-substituted isoquinoline derivatives have been shown to induce apoptosis in cancer cells, as evidenced by flow cytometry analysis showing an increase in the sub-G1 cell population and caspase activation.[11]

VI. Protocols for Biological Evaluation

The biological evaluation of novel 3-chloroisoquinoline derivatives typically involves a tiered screening approach, starting with in vitro assays to assess cytotoxicity and target engagement, followed by more complex cellular and in vivo models.

In Vitro Cytotoxicity Assays

These assays are fundamental for the initial screening of anticancer compounds.[20][21]

-

MTT/MTS Assay: This colorimetric assay is widely used to assess cell proliferation and cytotoxicity.[13] It measures the metabolic activity of viable cells.

-

Sulforhodamine B (SRB) Assay: The SRB assay is a cell-based assay used to quantify drug-induced cytotoxicity and cell proliferation.[20]

Experimental Protocol: In Vitro Cytotoxicity Screening using the MTT Assay

This is a generalized protocol based on standard methodologies.[9][13]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., DMSO or a buffered SDS solution)

-

96-well plates

-

Test compounds (3-chloroisoquinoline derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in a complete culture medium.

-

Remove the overnight medium from the cells and add the medium containing the test compounds. Include vehicle control (e.g., DMSO) and positive control wells.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically around 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

The 3-chloroisoquinoline scaffold represents a highly promising platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the reactivity of the C3-chloro substituent, provides a powerful engine for generating molecular diversity and optimizing biological activity. The demonstrated anticancer and kinase inhibitory activities of its derivatives underscore their potential in oncology and other therapeutic areas. Future research will likely focus on the development of more selective and potent inhibitors through sophisticated SAR studies and mechanism-of-action elucidation. The continued exploration of the chemical space around the 3-chloroisoquinoline core is poised to deliver the next generation of innovative medicines.

References

-

Bioassays for anticancer activities. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Retrieved February 14, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17698-17708. [Link]

-

Gali-Muhtasib, H., & El-Sabban, M. (2010). Preclinical screening methods in cancer. In Methods in molecular biology (Clifton, N.J.) (Vol. 637, pp. 13–26). [Link]

- Protocols for screening chemical agents and natural products against animal tumors and other biological systems. Cancer Chemotherapy National Service Center. (1962). Cancer Chemotherapy Reports, (25), 1-66.

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Sayed, M. A. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10, 19. [Link]

-

Pierre, F., Anizon, F., Moreau, P., & Léonce, S. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45–48. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

-

Gali, M., Sabbani, S., & Gutta, V. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Medicinal chemistry (Shariqah (United Arab Emirates)), 13(8), 779–790. [Link]

-

Selected SAR of isoquinoline series. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde. (2013). Growing Science. Retrieved February 14, 2026, from [Link]

-

Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved February 14, 2026, from [Link]

-

Da Settimo, F., Simorini, F., Taliani, S., & La Motta, C. (2001). Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid. Journal of the Chemical Society, Perkin Transactions 1, (18), 2218–2223. [Link]

-

Sun, L., Li, Y., & Liu, Y. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41–46. [Link]

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Molecules, 28(14), 5406. [Link]

-

Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. (2021). French-Ukrainian Journal of Chemistry, 9(2), 1-13. [Link]

-

Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Wang, Y., Zhang, Y., & Li, Y. (2022). Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer. Bioorganic & Medicinal Chemistry, 67, 116843. [Link]

-

Mukherjee, A., Hazra, S., Dutta, S., Muthiah, S., Mondhe, D. M., Sharma, P. R., Singh, S. K., Saxena, A. K., Qazi, G. N., & Sanyal, U. (2010). Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents. Investigational New Drugs, 28(5), 587–598. [Link]

- Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies, 9(1), 282-286.

-

Fang, X., Yin, Y., Chen, Y. T., Yao, L., Wang, B., Cameron, M. D., Lin, L., Khan, S., Ruiz, C., Schröter, T., Grant, W., Weiser, A., Pocas, J., Pachori, A., Schürer, S., Lograsso, P., & Feng, Y. (2010). Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. Journal of Medicinal Chemistry, 53(17), 6473–6484. [Link]

-

5 Synthetic Routes. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

-

3-Chloroisoquinoline. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. (2023). Molecules, 28(21), 7354. [Link]

-

Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2021). Current Medicinal Chemistry, 28(33), 6748-6771. [Link]

-

SAR of quinoline derivatives with important interactions with PIM-1 kinase. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(9), 8171. [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022). Scientific Reports, 12(1), 20088. [Link]

-

Nucleophilic Substitution Reaction. (n.d.). BYJU'S. Retrieved February 14, 2026, from [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. chemijournal.com [chemijournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical screening methods in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]

- 18. mdpi.com [mdpi.com]

- 19. Design, synthesis and biological evaluation of 3-arylisoquinoline derivatives as topoisomerase I and II dual inhibitors for the therapy of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 21. pubs.acs.org [pubs.acs.org]

Methodological & Application

Suzuki coupling conditions for (3-Chloroisoquinolin-7-yl)boronic acid

Application Note: High-Fidelity Suzuki-Miyaura Coupling of (3-Chloroisoquinolin-7-yl)boronic acid

Executive Summary

This compound represents a high-value "bifunctional" scaffold in medicinal chemistry. Its structural utility lies in its orthogonal reactivity : the nucleophilic boronic acid at the C7 position allows for immediate elaboration, while the electrophilic chlorine at the C3 position remains latent for subsequent functionalization (e.g., SNAr or a second catalytic coupling).

However, this dual functionality presents a specific chemoselectivity challenge: preventing oligomerization (self-coupling between the C7-boron and C3-chlorine of neighboring molecules) while suppressing protodeboronation of the heterocyclic core. This guide details optimized protocols to achieve high-yield cross-coupling at the C7 position while preserving the C3-chloride handle.

Strategic Analysis: The Chemoselectivity Hierarchy

Successful utilization of this reagent relies on exploiting the reactivity gap between the target electrophile and the intrinsic C3-chloride.

The Reactivity Gap

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (OA) generally follows the trend:

-

The Objective: Couple the 7-boronic acid to an external Aryl-Bromide/Iodide.

-

The Risk: If the external electrophile is sluggish (e.g., an electron-rich Aryl-Chloride), the catalyst may begin to insert into the C3-Cl bond of the isoquinoline, leading to self-polymerization or "scrambled" products.

-

The Solution: Use catalyst systems with moderate activity (e.g., Pd(dppf)Cl2) that readily activate Ar-Br but are kinetically slow to activate the C3-Cl isoquinoline bond. Avoid hyper-active catalysts (like Pd-PEPPSI or pure Pd(PtBu3)2) unless the coupling partner is extremely deactivated.

Stability Considerations (Protodeboronation)

Isoquinoline boronic acids are susceptible to hydrolytic cleavage of the C-B bond, particularly under harsh basic conditions or prolonged heating.

-

Mechanism: Base-catalyzed attack on boron forms a boronate "ate" complex. If transmetallation is slow, this complex can hydrolyze, replacing the boron with a proton.

-

Mitigation: Use mild bases (K3PO4 or Cs2CO3) and biphasic solvent systems that limit the concentration of dissolved base in the organic phase.

Optimization Matrix: Critical Parameters

The following table summarizes the impact of reaction variables specifically for this compound.

| Parameter | Recommended | Rationale |

| Catalyst | Pd(dppf)Cl2·DCM | Gold Standard. Excellent stability; the bulky ferrocenyl ligand slows OA into the C3-Cl bond, enhancing chemoselectivity for external Ar-Br partners. |

| Alt. Catalyst | XPhos Pd G2 | Use only for difficult partners. If the external electrophile is sterically hindered, use this precatalyst. Note: Higher risk of C3-Cl activation. |

| Base | K3PO4 (2.0M aq) | Milder than carbonates/hydroxides. Reduces protodeboronation rates while sufficiently activating the boronic acid. |

| Solvent | 1,4-Dioxane / Water (4:1) | The "universal" solvent. Good solubility for the isoquinoline core. The water component is critical for the boronic acid activation cycle. |

| Stoichiometry | 1.2 - 1.5 equiv (Boronic Acid) | Heterocyclic boronic acids often degrade faster than phenyl variants. A slight excess ensures full conversion of the halide partner. |

Experimental Protocols

Method A: Standard Protocol (High Chemoselectivity)

Recommended for coupling with Aryl Bromides, Iodides, and activated Triflates.

Reagents:

-

Electrophile (R-Br/I): 1.0 equiv

-

This compound: 1.3 equiv

-

Pd(dppf)Cl2·DCM: 0.05 equiv (5 mol%)

-

K3PO4: 3.0 equiv

-

Solvent: 1,4-Dioxane / Water (4:1 ratio), degassed.

Procedure:

-

Setup: Charge a reaction vial with the Electrophile, Boronic Acid, and Base.

-

Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes. (Oxygen promotes homocoupling and catalyst death).

-

Catalyst Addition: Add the Pd(dppf)Cl2·DCM rapidly against a counter-flow of inert gas.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the block to 80 °C for 4–12 hours.

-

Note: Monitor by LCMS. Look for the product mass. If the starting halide is consumed, stop immediately to prevent post-reaction attack on the C3-Cl.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

-

Purification: Flash chromatography. The 3-Cl group survives these conditions intact.

Method B: "Difficult" Substrate Protocol (Steric Bulk)

Recommended for sterically hindered partners (ortho-substituted) where Method A fails.

Reagents:

-

Electrophile: 1.0 equiv[2]

-

Boronic Acid: 1.5 equiv

-

Catalyst: XPhos Pd G2 (2-5 mol%)

-

Base: K2CO3 (3.0 equiv)

-

Solvent: Toluene / Water (10:1)

Key Difference: XPhos forms a highly active catalytic species. To prevent it from attacking the C3-Cl, we switch to Toluene , which is less polar than dioxane, slightly retarding the oxidative addition into the aryl chloride, and we lower the temperature to 60-70 °C if possible.

Troubleshooting & Diagnostic Workflow

Common Failure Modes:

-

Protodeboronation (Product = 3-chloroisoquinoline):

-

Cause: Reaction too slow; Base too strong; Temperature too high.

-

Fix: Switch to anhydrous conditions (Dioxane + CsF base) or increase Boronic Acid equivalents to 2.0.

-

-

Self-Coupling/Oligomerization:

-

Cause: Catalyst is activating the C3-Cl.

-

Fix: Switch from SPhos/XPhos back to Pd(dppf) or Pd(PPh3)4. Ensure the external electrophile is an Iodide (more reactive).

-

-

Dehalogenation (Loss of C3-Cl -> Product has C3-H):

-

Cause: Hydride source present (often from alcoholic solvents or excessive heating with amines).

-

Fix: Strictly avoid alcohols (MeOH/EtOH). Use Dioxane or Toluene only.

-

Decision Logic & Workflow (Visualization)

The following diagram outlines the logical flow for selecting conditions and troubleshooting.

Caption: Decision tree for optimizing chemoselectivity and yield in 3-chloroisoquinoline cross-couplings.

References

-

Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3][4] Chemical Reviews, 1995 , 95(7), 2457–2483. Link

-

Littke, A. F.; Dai, C.; Fu, G. C. "Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions." Journal of the American Chemical Society, 2000 , 122(17), 4020–4028. Link

-

Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link

-

Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075. Link

-

Lennox, A. J. J.; Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014 , 43, 412-443. Link

Sources

Application Notes and Protocols for the Synthesis of 3,7-Disubstituted Isoquinolines via Sequential Suzuki Reaction

Introduction: The Isoquinoline Scaffold and the Power of the Suzuki Reaction

The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its presence in marketed drugs, from the vasodilator papaverine to potent anticancer agents, underscores its significance in medicinal chemistry and drug development.[3] The ability to precisely functionalize the isoquinoline scaffold is therefore of paramount importance for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1]

Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[4][5] Its operational simplicity, mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it an ideal choice for the late-stage functionalization of complex molecules.[2] This application note provides a detailed guide for the synthesis of 3,7-disubstituted isoquinolines from dihalo-isoquinoline precursors via a sequential Suzuki coupling strategy, a technique that allows for the controlled and differential introduction of substituents at these two key positions.

The Strategic Approach: Sequential Suzuki Coupling on a Dihalo-Isoquinoline

The synthesis of unsymmetrically 3,7-disubstituted isoquinolines necessitates a strategy that can differentiate between the two halogenated positions. A sequential or stepwise Suzuki coupling, leveraging the differential reactivity of the C-X bonds (where X is a halogen), is a highly effective approach.[6] Typically, the reactivity of aryl halides in Suzuki couplings follows the order I > Br > OTf >> Cl.[2] This differential reactivity can be exploited to perform a selective mono-arylation at the more reactive position under milder conditions, followed by a second coupling at the less reactive position under more forcing conditions.

Alternatively, if the reactivities of the two positions are similar (e.g., in a 3,7-dibromoisoquinoline), the choice of catalyst, ligand, and reaction conditions can be modulated to favor mono-substitution, followed by purification of the mono-substituted intermediate before proceeding to the second coupling step.[7]

Mechanism of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the aryl halide (in our case, the dihalo-isoquinoline). This step involves the insertion of the palladium into the carbon-halogen bond, resulting in a palladium(II) species.[2] For a dihalo-isoquinoline, this will preferentially occur at the more reactive halogen position.

-

Transmetalation: The next step is transmetalation, where the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic boronate species.[5]

-

Reductive Elimination: Finally, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Materials and Methods

Reagents and Solvents

| Reagent/Solvent | Recommended Grade | Supplier Examples | Notes |

| 3,7-Dibromoisoquinoline | >98% | Sigma-Aldrich, Combi-Blocks | Starting material. |

| Arylboronic Acids | >97% | Combi-Blocks, TCI Chemicals | A diverse range should be sourced for SAR studies. |

| Palladium Catalyst | See Table 2 | Strem Chemicals, Sigma-Aldrich | Pre-catalysts or generated in situ. |

| Phosphine Ligands | >98% | Strem Chemicals, Sigma-Aldrich | Crucial for catalyst activity and selectivity. |

| Base | Anhydrous | Sigma-Aldrich, Alfa Aesar | K₂CO₃, Cs₂CO₃, K₃PO₄ are common choices. |

| Solvents (Dioxane, Toluene, DMF) | Anhydrous | Acros Organics, Sigma-Aldrich | Degassing is recommended to remove oxygen. |

Recommended Catalysts and Ligands for Sequential Suzuki Coupling

The choice of palladium catalyst and ligand is critical for achieving high yields and selectivity in Suzuki couplings. For sequential reactions on dihalo-substrates, a catalyst system that allows for differentiation between the two halogen positions is desirable.

| Catalyst/Pre-catalyst | Ligand | Typical Loading (mol%) | Key Characteristics |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | A versatile and commonly used catalyst.[8] |

| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | 1-3 | Often used with a phosphine ligand. |

| Pd(OAc)₂ | Palladium(II) acetate | 1-5 | A stable pre-catalyst that is reduced in situ. |

| SPhos, XPhos, RuPhos | Buchwald Ligands | 1.1 x Pd loading | Bulky, electron-rich ligands that promote efficient coupling. |

Experimental Protocols

Protocol 1: Stepwise Synthesis of 3-Aryl-7-aryl'-isoquinoline

This protocol outlines a two-step procedure involving the isolation of the mono-arylated intermediate.

Figure 2: Workflow for the stepwise synthesis of 3,7-disubstituted isoquinolines.

Step 1: Synthesis of 3-Aryl-7-bromoisoquinoline (First Suzuki Coupling)

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,7-dibromoisoquinoline (1.0 equiv.), the first arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).

-

Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv.).

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

-

Heat the reaction mixture with stirring at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon consumption of the starting material (or when optimal conversion to the mono-arylated product is observed), cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the 3-aryl-7-bromoisoquinoline.

Step 2: Synthesis of 3-Aryl-7-aryl'-isoquinoline (Second Suzuki Coupling)

-

To a flame-dried Schlenk flask under an inert atmosphere, add the purified 3-aryl-7-bromoisoquinoline from Step 1 (1.0 equiv.), the second arylboronic acid (1.2 equiv.), and a stronger base if necessary, such as Cs₂CO₃ (2.5 equiv.).

-

Add the palladium catalyst, which can be the same as in Step 1 or a different one to enhance reactivity (e.g., Pd₂(dba)₃ with a bulky phosphine ligand like SPhos).

-

Add a suitable degassed solvent (e.g., dioxane).

-

Heat the reaction mixture to a higher temperature (e.g., 100-110 °C) and monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool to room temperature and perform an aqueous work-up as described in Step 1.

-

Purify the final product by flash column chromatography or recrystallization.

Protocol 2: One-Pot Sequential Synthesis of 3-Aryl-7-aryl'-isoquinoline

This protocol is more efficient as it avoids the isolation of the intermediate, but requires careful control of the reaction conditions.[7]

-

Follow steps 1-4 of Protocol 1 for the first Suzuki coupling.

-

Once the first coupling is complete (as determined by in-process monitoring), add the second arylboronic acid (1.2 equiv.) and, if necessary, an additional portion of the base and catalyst to the reaction mixture.

-

Increase the reaction temperature to drive the second coupling to completion.

-

After the reaction is complete, cool to room temperature and proceed with the work-up and purification as described in Protocol 1.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no reaction | Inactive catalyst, insufficient base, low temperature. | Use a fresh catalyst, ensure the base is anhydrous, and increase the reaction temperature. |

| Formation of diarylated product in the first step | Reaction conditions are too harsh. | Lower the reaction temperature, use a less reactive catalyst, or reduce the reaction time. |

| Homocoupling of boronic acid | Presence of oxygen, high catalyst loading. | Thoroughly degas the solvents, use a lower catalyst loading. |

| Protodeboronation of the boronic acid | Presence of water or acidic impurities. | Use anhydrous solvents and reagents, and a suitable base. |

Applications in Drug Development

The 3,7-disubstituted isoquinoline scaffold is a valuable platform for the development of new therapeutic agents. By systematically varying the substituents at the 3- and 7-positions using the described Suzuki coupling protocols, researchers can rapidly generate libraries of analogues for biological screening. This allows for the exploration of the chemical space around the isoquinoline core and the identification of key structural features that govern biological activity.

Figure 3: The logical flow from a common starting material to lead compound optimization enabled by the sequential Suzuki coupling strategy.

References

-

Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. PMC. [Link]

-

Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. PNAS. [Link]

-

Synthesis of 3-aryl substituted isoquinolines by Lin et al.⁶⁰. ResearchGate. [Link]

-

One-pot sequential Suzuki–Miyaura couplings of... ResearchGate. [Link]

-

Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA. Beilstein Journals. [Link]

-

Synthesis of aryl-substituted isoquinoline by Hu et al.⁵⁵. ResearchGate. [Link]

-

Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. PMC. [Link]

-

(PDF) Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. ResearchGate. [Link]

-

Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Sci-Hub. [Link]

-

Pd-Catalyzed Efficient One-Pot Sequential Cross-Coupling Reactions of Aryl Dihalides. Organic Letters. [Link]

-

Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry. [Link]

-

Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. PMC. [Link]

-

Pd-Catalyzed one-pot sequential cross-coupling reactions of tetrabromothiophene. Organic & Biomolecular Chemistry. [Link]

-

Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

-

Regioselective Suzuki–Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. [Link]

-

Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates. organic-chemistry.org. [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

-

Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. MDPI. [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. [Link]

-

Revitalizing palladium-catalyzed α-arylation of enolates to generate diverse isoquinoline-based compounds. RSC Blogs. [Link]

-

3 - BJOC - Search Results. Beilstein Journals. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. mdpi.com [mdpi.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rose-hulman.edu [rose-hulman.edu]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Functionalization of 3-chloroisoquinoline at C-7 position

Application Note: Precision Functionalization of 3-Chloroisoquinoline at the C-7 Position

Executive Summary

The isoquinoline scaffold is a privileged structure in pharmacophores (e.g., Fasudil, Papaverine). While C-1 and C-4 functionalizations are well-established via nucleophilic addition or electrophilic substitution, the distal C-7 position remains a synthetic bottleneck. Traditional Electrophilic Aromatic Substitution (EAS) favors the C-5 or C-8 positions due to electronic enrichment of the carbocyclic ring and peri-interactions.

This Application Note details a validated protocol for the regioselective functionalization of 3-chloroisoquinoline at the C-7 position . By leveraging Iridium-catalyzed C–H borylation with sterically demanding ligands, we bypass the electronic bias of the heterocycle. The 3-chloro substituent acts as a critical "steric lock," effectively shielding the C-4 position and directing the catalyst to the remote C-7 site.

Scientific Rationale & Mechanism

The Selectivity Challenge

Isoquinoline presents a complex electronic landscape:

-

C-1: Electron-deficient; susceptible to nucleophilic attack (

or addition). -

C-5/C-8: Electron-rich; preferred sites for EAS (Nitration, Bromination).

-

C-3: Blocked by the Chlorine atom in this specific substrate.

-

C-7: Electronic "dead zone" for standard reagents.

The Solution: Steric-Controlled C–H Activation

The protocol utilizes an Iridium(III) catalytic cycle. Unlike EAS, which is electronically driven, Ir-catalyzed borylation is governed by sterics .

-

Catalyst:

(Precatalyst) -

Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy ). The bulky tert-butyl groups create a tight coordination sphere.

-

Mechanism: The active catalytic species,

, is bulky.-

C-1/C-8 Exclusion: The nitrogen lone pair and peri-hydrogens create steric repulsion.

-

C-4 Exclusion: The C-3 Chlorine atom exerts an ortho-blocking effect, preventing the bulky Ir-complex from approaching C-4.

-

C-5 Exclusion: Peri-interaction with C-4 hydrogens makes C-5 sterically crowded.

-

C-6 vs C-7: While both are distal, C-7 is often thermodynamically favored in 3-substituted systems due to subtle long-range electronic effects and reduced steric strain relative to the ring fusion.

-

Experimental Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway for this protocol.

Caption: Figure 1. Steric steering mechanism where the 3-Cl substituent and ligand bulk force activation at the distal C-7 position.

Detailed Protocol: C-7 Borylation

Safety Note: Work involving Iridium catalysts and boranes should be performed in a glovebox or using strict Schlenk techniques under an inert atmosphere (Argon/Nitrogen).

Reagents & Materials

-

Substrate: 3-chloroisoquinoline (1.0 equiv, 1.0 mmol, 163.6 mg)

-

Boron Source: Bis(pinacolato)diboron (

) (1.0 equiv, 1.0 mmol, 254 mg) -

Catalyst:

(1.5 mol%, 10 mg) -

Ligand: 4,4’-di-tert-butyl-2,2’-bipyridine (dtbpy) (3.0 mol%, 8 mg)

-

Solvent: Anhydrous Hexane or THF (degassed, 2.0 mL)

Step-by-Step Procedure

-

Catalyst Activation (Pre-mix):

-

In a 4 mL screw-cap vial (inside glovebox), weigh out

and dtbpy. -

Add 1.0 mL of hexane. The solution should turn from yellow to dark brown/red, indicating the formation of the active catalytic species.

-

Stir at room temperature for 5 minutes.

-

-

Reaction Assembly:

-

To the catalyst vial, add the solid

. -

Add the 3-chloroisoquinoline substrate.

-

Add the remaining 1.0 mL of hexane to wash down walls.

-

Seal the vial tightly with a PTFE-lined cap.

-

-

Heating & Kinetics:

-

Remove from glovebox (if sealed properly) or heat within the box.

-

Heat to 60°C for 4–6 hours .

-

Note: Higher temperatures (>80°C) may induce protodeboronation or loss of regioselectivity.

-

-

Work-up & Isolation:

-

Cool the reaction to room temperature.

-

Concentrate the solvent in vacuo.

-

Purification: The residue is often pure enough for downstream coupling. If isolation is required, perform rapid flash chromatography on silica gel (Eluent: Hexane/EtOAc 9:1). Caution: Boronic esters can degrade on acidic silica; use neutralized silica or move directly to the next step.

-

Yield & Characterization

-

Expected Yield: 75–85%

-

Regioselectivity: >15:1 (C-7 : others)

-

1H NMR Diagnostic: Look for the loss of the multiplet pattern in the carbocyclic ring and the appearance of a singlet (or doublet with small coupling) for the C-8 proton, which is now isolated from C-6 by the C-7 substituent.

Downstream Application: C-7 Arylation (Suzuki-Miyaura)

The C-7 pinacol boronate is a versatile handle.

-

Reagents: 7-Bpin-3-chloroisoquinoline (0.5 mmol), Aryl Bromide (0.6 mmol),

(3 mol%), -

Conditions: 1,4-Dioxane/Water (4:1), 90°C, 12 hours.

-

Result: Selective formation of 7-aryl-3-chloroisoquinoline. The C-3 chloride remains intact for subsequent functionalization (e.g., Buchwald-Hartwig amination), enabling "molecular editing" of the scaffold.

Data Summary & Optimization

Table 1 highlights the impact of ligand choice on regioselectivity, demonstrating why dtbpy is the standard for this application.

| Ligand | Steric Bulk | Conversion (%) | C-7 Selectivity (Ratio) | Notes |

| dtbpy | High | 88% | 94 : 6 | Optimal. Bulky t-butyl groups enforce distal selectivity. |

| bipyridine | Low | 92% | 60 : 40 | Poor selectivity (Mixture of C-5/C-6/C-7). |

| phenanthroline | Medium | 90% | 70 : 30 | Favors C-5 slightly more due to planar stacking. |

| tmphen | Very High | 80% | 90 : 10 | Good selectivity, but lower conversion due to extreme sterics. |

Troubleshooting Guide

-

Low Conversion:

-

Check oxygen levels.[1] The Ir-hydride active species is

sensitive. -

Ensure reagents are dry. Water hydrolyzes the

.

-

-

Poor Selectivity:

-

Reduce temperature to 50°C.

-

Switch solvent to MTBE or Octane (viscosity changes can affect steric discrimination).

-

-

Protodeboronation:

-

If the product degrades on silica, use alumina (neutral) or perform a "one-pot" Suzuki coupling without isolating the boronate.

-

References

-

Iridium-Catalyzed C-H Boryl

- Source:Chemical Reviews

- Context: Comprehensive review of the mechanism and ligand effects in Ir-catalyzed boryl

-

Link:[Link]

-

Site-Selective C–H Functionaliz

- Source:Journal of the American Chemical Society

- Context: Discusses the steric governance of C-H activ

-

Link:[Link]

-

Formal C-H Functionalization of Quinolines

-

Steric Control in C-H Activ

- Source:Science

- Context: Foundational work by Hartwig et al.

-

Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Isoquinoline Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving isoquinoline boronic acids. As a Senior Application Scientist, I understand that coupling nitrogen-containing heterocycles can present unique challenges compared to standard aryl-aryl couplings. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and practical solutions rooted in mechanistic understanding to help you improve your reaction yields and outcomes.

The Suzuki-Miyaura reaction is a versatile and powerful tool for C-C bond formation, but the inherent properties of N-heterocyclic boronic acids—such as their electronic nature and instability—often require careful optimization of reaction parameters.[1][2] This guide addresses the most common issues encountered in the lab, from low yields to problematic side reactions, providing a systematic approach to overcoming them.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: Why is my reaction yield consistently low or non-existent?

A low or zero yield is the most common issue, and it can stem from several factors acting independently or in concert. The root cause is often related to catalyst deactivation or the degradation of your key reagent, the isoquinoline boronic acid.

Causality & Diagnosis:

-

Inefficient Catalyst Activation/Turnover: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to Pd(0) might be inefficient, or the active catalyst may be unstable.[3] Furthermore, the nitrogen atom in the isoquinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[4]

-

Protodeboronation of the Boronic Acid: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[5] Heteroaryl boronic acids, especially electron-deficient ones, are highly susceptible to this process, which is often accelerated by water and strong bases.[6][7]

-

Poor Reagent Purity or Quality: The success of any catalytic reaction hinges on the purity of its components. Impurities in solvents, starting materials, or degradation of the phosphine ligand (oxidation) can poison the catalyst.[3][8]

Solutions & Protocols:

-

Switch to a Modern Precatalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), use a well-defined, air-stable Pd(II) precatalyst from a G3 or G4 Buchwald series (e.g., XPhos Pd G3). These precatalysts generate the active LPd(0) species cleanly and efficiently under the reaction conditions, leading to more reproducible results.[3][9]

-

Use Bulky, Electron-Rich Ligands: To counteract catalyst inhibition by the isoquinoline nitrogen, use bulky ligands like XPhos, SPhos, or dtbpf.[10] These ligands promote the desired reductive elimination step and can sterically hinder the isoquinoline from binding detrimentally to the palladium center.[11]

-

Mitigate Protodeboronation:

-

Use a Milder Base: Switch from strong, aqueous bases like NaOH or K₂CO₃ to potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These are effective in less aqueous or even anhydrous conditions, which slows the rate of protodeboronation.[10][12]

-

Minimize Water: While some water is often necessary to dissolve inorganic bases, excess water promotes boronic acid degradation.[13] Try using a solvent system like dioxane/H₂O at a 4:1 or 5:1 ratio, or consider completely anhydrous conditions with a soluble organic base or K₃PO₄.[4]

-

-

Ensure Reagent Quality: Use freshly opened, anhydrous solvents (Sure/Seal™ or equivalent).[9] Ensure your phosphine ligands have not been excessively exposed to air. If you suspect degradation, use a fresh batch.

Q2: I'm observing a major side product corresponding to protonated isoquinoline. What's happening and how can I prevent it?

This is the classic signature of protodeboronation . The carbon-boron bond of your isoquinoline boronic acid is being cleaved by a proton source (often water) before it can transmetalate to the palladium catalyst.[5]

Causality & Diagnosis:

The mechanism involves the attack of a proton on the carbon atom bearing the boron group, facilitated by basic conditions. This pathway competes directly with the productive transmetalation step in the Suzuki catalytic cycle. If the rate of protodeboronation is faster than the rate of transmetalation, your yield will suffer significantly.[14]

Solutions & Protocols:

-

Use a More Stable Boron Reagent: This is the most robust solution. Convert your isoquinoline boronic acid to a more stable derivative that is less prone to protodeboronation. Excellent alternatives include:

-

Potassium Isoquinolyltrifluoroborates (R-BF₃K): These are highly stable, crystalline solids that slowly release the boronic acid under reaction conditions. This keeps the instantaneous concentration of the sensitive boronic acid low, favoring transmetalation over degradation.[7]

-

Boronate Esters (e.g., Pinacol or MIDA esters): Pinacol esters are significantly more stable than their corresponding boronic acids.[6] MIDA boronates are exceptionally stable and can be used in sequential couplings. The use of boronate esters often requires anhydrous conditions for optimal performance.[10]

-

-

Optimize Reaction Kinetics: The goal is to make the catalytic cycle "outrun" the decomposition pathway.[14]

-

Use a Faster Catalyst System: Highly active catalyst systems, such as those employing bulky dialkylbiarylphosphine ligands (e.g., XPhos), can accelerate the rate-limiting oxidative addition and subsequent transmetalation steps, giving the boronic acid less time to decompose.[14]

-

Lower the Reaction Temperature: While seemingly counterintuitive, lowering the temperature can sometimes improve the yield by disproportionately slowing the rate of decomposition compared to the catalytic turnover. Start your optimization at a moderate temperature (e.g., 60–80 °C) before increasing it.[15][16]

-

Diagram: The Competing Pathways of Transmetalation and Protodeboronation

Caption: Competing reaction pathways for the isoquinoline boronic acid.

Q3: My reaction is generating significant homocoupling byproducts. What are the causes and solutions?

Homocoupling (e.g., isoquinoline-isoquinoline or Ar-Ar from your halide partner) is another common side reaction that consumes starting materials and complicates purification.[17]

Causality & Diagnosis:

-

Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of boronic acids.

-

Reductive Elimination from a Di-organopalladium(II) Intermediate: If two molecules of the boronic acid or the aryl halide transmetalate/oxidatively add to the palladium center before productive cross-coupling occurs, homocoupling can result. This is often an issue with less sterically hindered catalyst systems.

Solutions & Protocols:

-

Thoroughly Degas Your Reaction Mixture: This is non-negotiable. Before adding the catalyst, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[9] Alternatively, use the freeze-pump-thaw method (3 cycles) for the most rigorous oxygen removal.

-

Use Sterically Hindered Ligands: Bulky ligands, such as the Buchwald-type phosphines (XPhos, SPhos) or IPr (an NHC ligand), create a sterically crowded environment around the palladium center.[10][18] This favors the formation of the desired mono-organo palladium intermediate and disfavors the formation of di-organo species that lead to homocoupling.

-

Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2–1.5 equivalents).[4] This can help ensure the aryl halide is consumed before it has a chance to participate in its own side reactions, though it may not prevent boronic acid homocoupling.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst and ligand for my isoquinoline substrate?

The choice of catalyst system is arguably the most critical parameter.[16] For N-heterocyclic substrates, the goal is to use a system that is highly active and resistant to inhibition.

-

Palladium Source: Modern palladium precatalysts (e.g., Buchwald G3/G4, PEPPSI) are highly recommended over traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.[3] They offer better stability, activity, and reproducibility.

-

Ligand Class: Bulky, electron-rich monodentate phosphine ligands are the gold standard for challenging couplings. They accelerate the rate-limiting oxidative addition and reductive elimination steps.[11]

-

Dialkylbiarylphosphines (Buchwald Ligands): XPhos, SPhos, and RuPhos are excellent starting points. They are robust and effective for a wide range of heteroaromatic couplings.

-

N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are also highly effective, particularly for aryl chloride electrophiles, due to their strong electron-donating ability.[19]

-

Q2: What is the role of the base, and how do I select the best one?

The base plays a crucial role in the transmetalation step by activating the boronic acid.[12][20] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[21]

-

Inorganic Bases:

-

K₃PO₄ (Potassium Phosphate): Often the best choice for sensitive heteroaryl boronic acids. It is sufficiently basic to promote the reaction but is less harsh and can be used in low-water or anhydrous conditions, minimizing protodeboronation.[4]

-

K₂CO₃ / Cs₂CO₃ (Potassium/Cesium Carbonate): Very common and effective bases. Cesium carbonate is more soluble in organic solvents and can sometimes provide superior results, albeit at a higher cost.[12] They typically require some water for dissolution.

-

-

Organic Bases: Amine bases like triethylamine (TEA) are generally not effective for activating the boronic acid and are not recommended for this purpose in Suzuki couplings.[12]

Q3: Which solvent system is optimal for this type of coupling?

The ideal solvent must dissolve all reaction components and be compatible with the catalyst system.[22][23] There is no single "best" solvent, and screening is often necessary.

-

Ethers: 1,4-Dioxane and Tetrahydrofuran (THF) are excellent, versatile solvents for Suzuki couplings. They are polar enough to dissolve many reagents but are relatively non-coordinating.[1]

-

Aromatic Hydrocarbons: Toluene is another common choice, particularly for reactions run at higher temperatures.

-

Polar Aprotic Solvents: DMF and DMAc can be effective but should be used with caution. They are excellent solvents but can sometimes lead to side reactions or complicate product isolation due to their high boiling points.[13]

-

Co-solvents: A small amount of water is often added to dissolve inorganic bases. A common starting point is a 4:1 or 5:1 mixture of an organic solvent (like dioxane) and water.[4] However, for substrates prone to protodeboronation, minimizing or eliminating water is key.[10]

Q4: My isoquinoline boronic acid seems unstable. How can I handle and store it properly, or what alternatives can I use?

The instability of heteroaryl boronic acids is a well-documented issue.[5][7] They can degrade upon storage through oxidation or dehydrate to form cyclic trimers called boroxines, which complicates accurate weighing and stoichiometry.[5][17]

-

Storage: Store boronic acids in a desiccator, under an inert atmosphere (in a glovebox if possible), and at low temperatures (0 to -20 °C) to prolong their shelf life.

-

Use Stable Derivatives: As detailed in the troubleshooting section, the most reliable strategy is to use a more stable form of the boron reagent. Converting the boronic acid to a potassium trifluoroborate salt or a pinacol boronate ester is a common and highly effective approach to circumvent stability issues.[7][14]

Data & Protocols

Table 1: Recommended Starting Conditions for Screening

This table provides a set of robust starting conditions for the Suzuki coupling of an isoquinoline boronic acid with an aryl bromide. These are intended as a validated starting point for your optimization.

| Parameter | Condition 1 (Robust Aqueous) | Condition 2 (Anhydrous/Low Water) | Rationale |

| Aryl Halide | 1.0 equiv | 1.0 equiv | Limiting reagent. |

| Boron Reagent | Isoquinoline Boronic Acid (1.5 equiv) | Isoquinoline Pinacol Ester (1.2 equiv) | Slight excess of the boron reagent drives the reaction. Pinacol ester is used for anhydrous conditions. |

| Pd Precatalyst | XPhos Pd G3 (2 mol %) | SPhos Pd G3 (2 mol %) | Modern precatalysts ensure reliable activation.[3] |

| Base | K₃PO₄ (2.0 equiv) | K₃PO₄ (2.0 equiv) or CsF (2.0 equiv) | K₃PO₄ is a strong choice for sensitive substrates.[4] Fluoride bases can also be highly effective. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | 2-MeTHF or CPME (anhydrous) | Condition 1 is a general-purpose system. Condition 2 is designed to minimize protodeboronation.[10] |

| Temperature | 80 - 100 °C | 80 - 100 °C | A good starting range for most couplings.[15] |

| Atmosphere | Nitrogen or Argon | Nitrogen or Argon | Essential to prevent catalyst oxidation and homocoupling.[9] |

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes a standard procedure for coupling an isoquinoline boronic acid with an aryl bromide using modern best practices.

-

Reaction Setup: To an oven-dried vial or flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the isoquinoline boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water and degas it by sparging with argon for 30 minutes. Add the solvent mixture to the reaction vessel via syringe to achieve a concentration of ~0.1 M with respect to the aryl halide.

-

Catalyst Addition: In a single portion, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %).

-

Heating and Monitoring: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).[24]

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[24]

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Diagram: Simplified Suzuki-Miyaura Catalytic Cycle

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle.

References

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Available at: [Link]

-

Neufeldt, S. R., & Sanford, M. S. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 83(17), 10346–10354. Available at: [Link]

-

Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of chemical research, 40(4), 275–286. Available at: [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions: Achieve Better Yields Faster. Retrieved from [Link]

-

Antony, R., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]

-

Vechorkin, O., & Hu, X. (2010). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 29(13), 2941–2950. Available at: [Link]

-

ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie (International ed. in English), 47(26), 4849–4853. Available at: [Link]

-